(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
The compound (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 959576-28-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a 4-bromobenzyl substituent at the C4 position, and a carboxylic acid moiety at C2 . Its stereochemistry (2S,4R) is critical for interactions in biological systems, particularly in protease inhibition and peptide synthesis.
Properties
IUPAC Name |
(2S,4R)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQORNWXNRXMOS-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376016 | |
| Record name | (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-28-4 | |
| Record name | (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959576-28-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H22BrNO4
- Molecular Weight : 384.26 g/mol
- IUPAC Name : (2S,4R)-4-(4-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in relation to its structure. The presence of the bromobenzyl group is significant for its interaction with biological targets. The following table summarizes key findings related to its pharmacological effects:
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the pyrrolidine core and substituents influence biological activity. The bromine atom enhances lipophilicity and potentially increases binding affinity to specific targets. The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the amine functionality, which is vital for maintaining the compound's stability and bioactivity.
Case Studies
-
Antiviral Activity Against SARS-CoV-2
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2 by degrading the main protease involved in viral replication. This highlights its potential as a therapeutic agent in combating viral infections . -
Anticancer Properties
In vitro studies have shown that (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves modulation of apoptotic pathways . -
Antimicrobial Studies
The compound has been tested for its antimicrobial efficacy against several bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic agent .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a family of Boc-protected pyrrolidine-2-carboxylic acids with varying benzyl substituents. Key analogs include:
Key Observations :
- Electronic Effects : Fluorine and trifluoromethyl groups (electron-withdrawing) enhance metabolic stability and binding affinity to hydrophobic pockets .
- Steric Factors: Trifluoromethyl and cyanobenzyl groups introduce steric bulk, which may hinder binding in some targets but improve selectivity in others .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
